molecular formula C21H15N3O3 B430989 2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one CAS No. 201293-05-2

2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one

Cat. No.: B430989
CAS No.: 201293-05-2
M. Wt: 357.4g/mol
InChI Key: HMJWASBVKJOAMR-UHFFFAOYSA-N
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Description

2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a benzyl group at the 2-position and a nitrophenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Nitration of the Phenyl Ring: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 2-benzyl-3-(4-aminophenyl)quinazolin-4(3H)-one.

    Oxidation: 2-(carboxybenzyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one.

    Substitution: 2-benzyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one.

Scientific Research Applications

2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    2-benzyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may result in different biological activities.

    2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Has a methyl group instead of a benzyl group, affecting its chemical reactivity and biological properties.

    3-(4-nitrophenyl)quinazolin-4(3H)-one: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-Benzyl-3-(4-nitrophenyl)quinazolin-4-one is unique due to the presence of both the benzyl and nitrophenyl groups, which can significantly impact its chemical reactivity and biological activity. The combination of these groups may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

CAS No.

201293-05-2

Molecular Formula

C21H15N3O3

Molecular Weight

357.4g/mol

IUPAC Name

2-benzyl-3-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C21H15N3O3/c25-21-18-8-4-5-9-19(18)22-20(14-15-6-2-1-3-7-15)23(21)16-10-12-17(13-11-16)24(26)27/h1-13H,14H2

InChI Key

HMJWASBVKJOAMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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